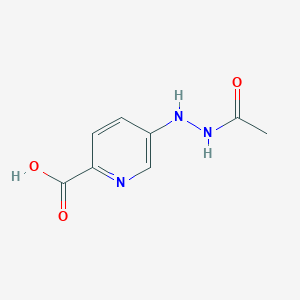
1,2,4-Triethynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triethynylbenzene is an organic compound with the chemical formula C₁₂H₆. It is a derivative of benzene where three hydrogen atoms are replaced by ethynyl groups at the 1, 2, and 4 positions. This compound is known for its rigid structure and high degree of conjugation, making it a valuable building block in various fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,4-Triethynylbenzene can be synthesized through several methods, one of which involves the Sonogashira-Hagihara cross-coupling reaction. This method typically uses 1,2,4-tribromobenzene as the starting material, which undergoes coupling with trimethylsilylacetylene in the presence of a palladium catalyst (Pd(PPh₃)₄) and copper iodide (CuI) as a co-catalyst. The reaction is carried out in a triethylamine solution under a nitrogen atmosphere at elevated temperatures. The resulting product, 1,2,4-tris(trimethylsilyl)ethynylbenzene, is then deprotected using potassium carbonate (K₂CO₃) in methanol to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira-Hagihara cross-coupling reaction remains a viable approach for large-scale synthesis. The scalability of this method depends on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be used under anhydrous conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
1,2,4-Triethynylbenzene has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Materials Science: Employed in the fabrication of conductive polymers and nanomaterials.
Biology: Investigated for its potential use in bio-conjugation and as a probe for studying biological interactions.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Mécanisme D'action
The mechanism by which 1,2,4-Triethynylbenzene exerts its effects is primarily through its ability to participate in π-conjugation and form stable, rigid structures. The ethynyl groups enhance the compound’s reactivity, allowing it to engage in various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as forming conductive polymers or interacting with biological molecules.
Comparaison Avec Des Composés Similaires
1,2,4-Triethynylbenzene can be compared with other similar compounds, such as:
1,3,5-Triethynylbenzene: Another isomer with ethynyl groups at the 1, 3, and 5 positions. It shares similar reactivity but differs in its structural properties and applications.
1,2,3-Triethynylbenzene: An isomer with ethynyl groups at the 1, 2, and 3 positions. It has distinct reactivity and applications compared to this compound.
1,2,4-Trimethylbenzene: A compound with methyl groups instead of ethynyl groups.
This compound stands out due to its unique combination of rigidity, conjugation, and reactivity, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
70603-30-4 |
|---|---|
Formule moléculaire |
C12H6 |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
1,2,4-triethynylbenzene |
InChI |
InChI=1S/C12H6/c1-4-10-7-8-11(5-2)12(6-3)9-10/h1-3,7-9H |
Clé InChI |
NTJBKIYOJICXGY-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=C(C=C1)C#C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,5-Dihydro-1H-thieno[3,4-c]pyrrole](/img/structure/B13949545.png)
![[1,2]Dioxino[4,3-c]pyridine](/img/structure/B13949551.png)



![N-(2-(dimethylamino)ethyl)-3-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]-pyridazin-3-yl)benzamide](/img/structure/B13949578.png)



